1-(3-Phenylpropyl)piperazine

Descripción general

Descripción

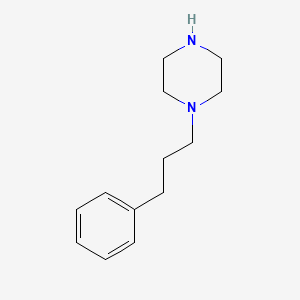

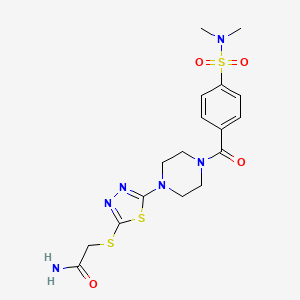

1-(3-Phenylpropyl)piperazine is an organic compound with the molecular formula C13H20N2 . It has a molecular weight of 204.31 . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Phenylpropyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(3-Phenylpropyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The SMILES string representation of the molecule isC(CN1CCNCC1)Cc2ccccc2 .

Aplicaciones Científicas De Investigación

Sigma Receptor Ligand

1-(3-Phenylpropyl)piperazine (1-PPP) is a sigma receptor ligand. Sigma receptors are proteins found in the central nervous system and peripheral tissues. They play a role in modulating neurotransmission, cell survival, and neuroprotection. Researchers have investigated 1-PPP’s binding affinity to sigma receptors and its potential therapeutic implications .

Cocaine Addiction Research

1-PPP has been studied for its ability to block the development of cocaine-induced conditioned place preference. In animal models, it inhibits cocaine-induced hyperactivity, suggesting a potential role in treating cocaine addiction .

Antidepressant Properties

Some studies have explored the antidepressant effects of 1-PPP. It may influence serotonin and dopamine systems, which are relevant in mood regulation. However, further research is needed to fully understand its antidepressant mechanisms .

Antipsychotic Activity

Researchers have investigated 1-PPP as a potential antipsychotic agent. Its interaction with sigma receptors and modulation of neurotransmitter systems could contribute to its antipsychotic properties .

Neuroprotection and Neurodegenerative Diseases

Given its sigma receptor affinity, 1-PPP has been explored for its neuroprotective effects. It may have implications in neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. However, more studies are necessary to validate these findings .

Chemical Biology and Medicinal Chemistry

1-PPP serves as a valuable tool compound in chemical biology and medicinal chemistry. Researchers use it to study sigma receptors, develop ligands, and explore novel drug candidates. Its structural modifications can lead to derivatives with improved pharmacological properties .

Safety and Hazards

Safety data sheets indicate that 1-(3-Phenylpropyl)piperazine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Phenylpropyl)piperazine is the sigma (σ) receptors . Sigma receptors are a set of proteins located in the endoplasmic reticulum. They are thought to have a role in several diseases, including Alzheimer’s disease, schizophrenia, depression, and cancer .

Mode of Action

1-(3-Phenylpropyl)piperazine interacts with its targets, the sigma receptors, by binding to them . This binding blocks the development of cocaine-induced conditioned place preference at concentrations that inhibit cocaine-induced hyperactivity .

Biochemical Pathways

It is known that the compound’s interaction with sigma receptors can influence various biochemical pathways, potentially leading to changes in cellular function .

Result of Action

The molecular and cellular effects of 1-(3-Phenylpropyl)piperazine’s action are largely dependent on its interaction with sigma receptors. By binding to these receptors, the compound can influence cellular functions and potentially exert therapeutic effects .

Propiedades

IUPAC Name |

1-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJCUYCKDGYLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970795 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Phenylpropyl)piperazine | |

CAS RN |

55455-92-0 | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Phenylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)

![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)